1-Cyclopentylidene-4-methoxy-2,3-dithiaspiro[4.4]nonane
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Overview
Description
1-Cyclopentylidene-4-methoxy-2,3-dithiaspiro[44]nonane is a unique organic compound characterized by its spirocyclic structure, which includes a dithiane ring fused with a cyclopentylidene and methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentylidene-4-methoxy-2,3-dithiaspiro[4.4]nonane typically involves the reaction of cyclopentylidene derivatives with methoxy and dithiane precursors under controlled conditions. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentylidene-4-methoxy-2,3-dithiaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiane ring to a dithiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dithiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1-Cyclopentylidene-4-methoxy-2,3-dithiaspiro[4.4]nonane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Cyclopentylidene-4-methoxy-2,3-dithiaspiro[4.4]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Known for its antimicrobial and anticancer properties.
2-Benzylazaspiro[4.4]nonane: Used in medicinal chemistry for its biological activity.
Uniqueness
1-Cyclopentylidene-4-methoxy-2,3-dithiaspiro[4.4]nonane is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
80472-68-0 |
---|---|
Molecular Formula |
C13H20OS2 |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
4-cyclopentylidene-1-methoxy-2,3-dithiaspiro[4.4]nonane |
InChI |
InChI=1S/C13H20OS2/c1-14-12-13(8-4-5-9-13)11(15-16-12)10-6-2-3-7-10/h12H,2-9H2,1H3 |
InChI Key |
WLRVPOFDWHHIIK-UHFFFAOYSA-N |
Canonical SMILES |
COC1C2(CCCC2)C(=C3CCCC3)SS1 |
Origin of Product |
United States |
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